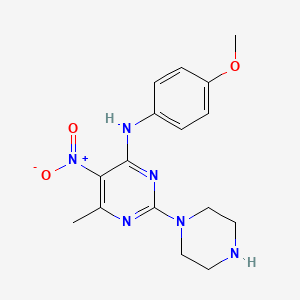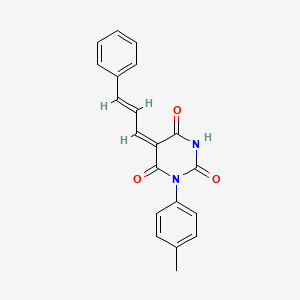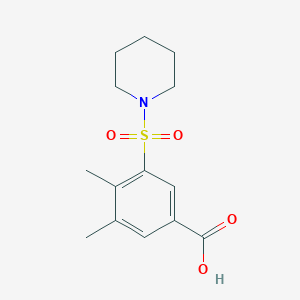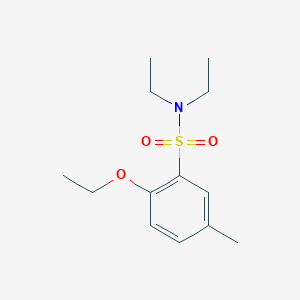
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine, also known as MNPA, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been found to exhibit potential pharmacological activities, including antitumor, antiviral, and antifungal properties.
作用機序
The exact mechanism of action of N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine is not fully understood. However, studies have suggested that this compound may exert its pharmacological activities by inhibiting the activity of certain enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the synthesis of DNA, which is essential for the growth and proliferation of cancer cells, viruses, and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the replication of HSV-1 and HSV-2 by interfering with viral DNA synthesis. In addition, this compound has been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine for lab experiments is its potential as a lead compound for the development of new antitumor, antiviral, and antifungal agents. This compound has been found to exhibit potent pharmacological activities, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine. One area of research could focus on the development of new derivatives of this compound with improved pharmacological properties. Another area of research could focus on the development of new drug delivery systems for this compound, which could improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential of this compound for the treatment of other diseases, such as viral infections and fungal infections.
合成法
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylamine with 2,4-dichloro-5-nitro-pyrimidine, followed by the reaction with 1-piperazine. Another method involves the reaction of 4-methoxyphenylamine with 2,4-dichloro-5-nitro-pyrimidine, followed by the reaction with 1-methylpiperazine.
科学的研究の応用
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-(1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential pharmacological activities. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antifungal activity against Candida albicans.
特性
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-5-nitro-2-piperazin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-11-14(22(23)24)15(19-12-3-5-13(25-2)6-4-12)20-16(18-11)21-9-7-17-8-10-21/h3-6,17H,7-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAPKVBXNHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCNCC2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)


![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

